8-Aminoquinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 8-Aminoquinoline-4-carboxylic acid and its derivatives involves various chemical reactions, highlighting the compound's versatility and potential for diverse applications. For instance, the synthesis of 2‐substituted 7,7‐dimethyl‐5‐oxo‐5,6,7,8‐tetrahydroquinoline‐4‐carboxylic acids indicates a method for generating a range of compounds with different substituents, showcasing the adaptability of the 8-aminoquinoline framework (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline-4-carboxylic acid derivatives has been analyzed through various studies, demonstrating the compound's ability to form complex hydrogen-bonded structures. For example, research on proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids revealed the formation of primary hydrogen-bonding interactions, highlighting the compound's potential for creating intricate molecular assemblies (Smith et al., 2001).
Chemical Reactions and Properties
8-Aminoquinoline-4-carboxylic acid's chemical properties facilitate its participation in various chemical reactions. A study on the mild and versatile cleavage of the 8-aminoquinoline directing group showcases the compound's role in facilitating C-H activation, a key reaction in organic synthesis, further emphasizing its utility in chemical transformations (Berger et al., 2016).
Physical Properties Analysis
While specific studies focused on the physical properties of 8-Aminoquinoline-4-carboxylic acid itself were not identified, the research on its derivatives and related compounds offers insights into the broader category of quinoline derivatives. These compounds' structural and chemical diversity suggests varied physical properties, which would be influenced by their molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of 8-Aminoquinoline-4-carboxylic acid derivatives, such as their reactivity and interaction with other molecules, are crucial for their application in various fields. The ability of 8-aminoquinoline derivatives to form stable complexes through hydrogen bonding and other interactions demonstrates their potential as building blocks in the construction of more complex molecular structures (Smith et al., 2008).
Scientific Research Applications
Metal-Catalyzed Direct Functionalization of C-H Bonds : 8-Aminoquinoline is a potent directing group for metal-catalyzed direct functionalization of C-H bonds. This property is crucial for various carboxylic acid and derivative synthesis strategies (Corbet & De Campo, 2013).
Proton-Transfer Properties and Affinity for Aromatic Compounds : 8-Aminoquinoline adducts with nitro-substituted aromatic carboxylic acids demonstrate proton-transfer properties and a strong affinity for aromatic compounds, which could be applied in pharmaceuticals and biomedicine (Smith et al., 2001).
Palladium-Catalyzed Arylation of Aliphatic Carboxylic Acid Derivatives : Using 8-aminoquinoline as an intramolecular bidentate chelator, a palladium-catalyzed method for regioselective remote C-H arylation of aliphatic carboxylic acid derivatives has been developed (Dey et al., 2017).
Antibacterial and Cytotoxic Properties : Certain derivatives based on 5-(het)aryl 8-aminoquinoline amide scaffolds show moderate to good antibacterial activities against various bacterial strains and cytotoxic effects against certain cancer cell lines (Spandana et al., 2020).
Applications in Malaria Therapy : 8-Aminoquinoline therapy provides insights for improved clinical practices and the discovery of new drugs, particularly for patients with G6PD deficiency, in the context of latent malaria treatment (Baird, 2019).
Photolabile Protecting Group for Carboxylic Acids : 8-Bromo-7-hydroxyquinoline (BHQ) serves as a new photolabile protecting group for carboxylic acids, showcasing greater efficiency in single photon quantum efficiency and sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Antiparasitic Activity and Reduced Hematotoxicity : The ()-enantiomer of 8-aminoquinoline NPC1161B shows enhanced antiparasitic activity and reduced hematotoxicity compared to the (+)-enantiomer, impacting the therapeutic window for such compounds (Nanayakkara et al., 2008).
Safety And Hazards
Future Directions
Future research should focus on the development of new derivatives with improved properties and applications. The use of directing groups like 8-aminoquinoline allows high levels of selectivity to be achieved in transition-metal catalyzed transformations . Efficient removal of these auxiliaries after successful functionalization can be challenging, and alternative approaches are suggested for challenging substrates .
properties
IUPAC Name |
8-aminoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULXYCHOHAGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557678 | |
Record name | 8-Aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-4-carboxylic acid | |
CAS RN |
121689-23-4 | |
Record name | 8-Aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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